molecular formula C15H15FN2O B7190978 N-[(2-ethylphenyl)methyl]-5-fluoropyridine-2-carboxamide

N-[(2-ethylphenyl)methyl]-5-fluoropyridine-2-carboxamide

Cat. No.: B7190978
M. Wt: 258.29 g/mol
InChI Key: WUMRGFNZFMLDNZ-UHFFFAOYSA-N
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Description

N-[(2-ethylphenyl)methyl]-5-fluoropyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and an ethylphenylmethyl group attached to the nitrogen atom

Properties

IUPAC Name

N-[(2-ethylphenyl)methyl]-5-fluoropyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-2-11-5-3-4-6-12(11)9-18-15(19)14-8-7-13(16)10-17-14/h3-8,10H,2,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMRGFNZFMLDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CNC(=O)C2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethylphenyl)methyl]-5-fluoropyridine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoropyridine-2-carboxylic acid and 2-ethylbenzylamine.

    Amidation Reaction: The carboxylic acid group of 5-fluoropyridine-2-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated intermediate is then reacted with 2-ethylbenzylamine to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used techniques include solvent extraction, distillation, and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethylphenyl)methyl]-5-fluoropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-ethylphenyl)methyl]-5-fluoropyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-ethylphenyl)methyl]-5-fluoropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-ethylpyridine: A pyridine derivative with similar structural features.

    2-methoxyphenyl isocyanate: A compound with a similar functional group but different core structure.

    Piperidine derivatives: Compounds with a six-membered ring structure containing nitrogen.

Uniqueness

N-[(2-ethylphenyl)methyl]-5-fluoropyridine-2-carboxamide is unique due to the presence of both the fluorine atom and the ethylphenylmethyl group, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various research applications.

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